(E)-6,6-Dimethyl-2-hepten-4-ynal
Description
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Properties
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLKJVPPOREBI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis of Terbinafine: A Technical Guide to Key Precursors and Methodologies
An In-Depth Analysis for Researchers and Drug Development Professionals
The synthesis of Terbinafine, a potent allylamine antifungal agent, is a well-established process in pharmaceutical manufacturing. This guide provides a detailed exploration of its core synthetic pathways, focusing on the true precursor molecules and the chemical logic that underpins the manufacturing process. While the query for a specific C9H12O precursor was investigated, extensive review of synthetic routes reveals this molecule is not a primary starting material but rather is documented as "Terbinafine Impurity 16". The core synthesis of Terbinafine instead relies on the strategic combination of a naphthalene-containing amine and an aliphatic side-chain.
I. The Foundational Precursors of Terbinafine
The industrial synthesis of Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine[1], is primarily achieved through the condensation of two key intermediates.
A. The Naphthalene Moiety: N-methyl-1-naphthalenemethylamine
This precursor provides the bulky naphthalenemethyl group, which is crucial for the compound's antifungal activity. It is typically prepared from 1-chloromethylnaphthalene[2].
B. The Aliphatic Side-Chain: The Hepten-4-yne Core
The second key precursor is a seven-carbon chain containing a double and a triple bond. This component is typically introduced via one of two main halogenated intermediates:
These halogenated compounds are synthesized from 6,6-dimethyl-1-hepten-4-yn-3-ol , a C9H14O intermediate, which is a more accurate starting point for the aliphatic side-chain synthesis than a C9H12O isomer[3][6].
II. Molecular Weight and Formula of Key Intermediates
For clarity and precision in experimental design, the molecular characteristics of the true precursors are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| N-methyl-1-naphthalenemethylamine | C12H13N | 171.24 | Naphthalene Moiety Precursor |
| 6,6-dimethyl-1-hepten-4-yn-3-ol | C9H14O | 138.21 | Aliphatic Side-Chain Precursor |
| 1-chloro-6,6-dimethyl-2-heptene-4-yne | C9H13Cl | 156.65 | Halogenated Intermediate |
| 1-bromo-6,6-dimethyl-2-hepten-4-yne | C9H13Br | 201.10 | Halogenated Intermediate |
| Terbinafine | C21H25N | 291.43[1][7][8][9] | Final Active Pharmaceutical Ingredient |
| Terbinafine Impurity 16 | C9H12O | 136.19[10] | Identified Impurity |
III. The Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of Terbinafine can be visualized as a convergent process, where the two primary precursors are synthesized separately and then combined.
A. Synthesis of the Aliphatic Side-Chain Intermediate
The generation of the halogenated side-chain begins with the formation of 6,6-dimethyl-1-hepten-4-yn-3-ol.
Protocol 1: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol
-
Grignard Reagent Formation: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium in an appropriate solvent, typically tetrahydrofuran (THF)[6].
-
Acetylide Formation: Tert-butylacetylene is then reacted with the Grignard reagent, leading to the formation of a tert-butyl acetylide[6].
-
Reaction with Acrolein: The tert-butyl acetylide is subsequently reacted with acrolein at a controlled temperature (e.g., 0-10°C) to yield 6,6-dimethyl-1-hepten-4-yn-3-ol[6]. The use of acrolein, a toxic and reactive substance, is a notable challenge in this synthesis on an industrial scale[5][11].
-
Purification: The resulting alcohol is purified by vacuum distillation[3][12].
Protocol 2: Halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol
-
Chlorination: The purified alcohol is reacted with a mixture of a chlorinating agent and an acid initiator, such as phosphorous oxychloride and hydrochloric acid in methanol, to produce 1-chloro-6,6-dimethyl-2-heptene-4-yne[3][6].
-
Bromination: Alternatively, reaction with 40% hydrobromic acid and phosphorus tribromide yields 1-bromo-6,6-dimethyl-2-hepten-4-yne[3].
-
Purification: The resulting halogenated intermediate is purified by distillation under reduced pressure[3][12].
B. Final Condensation to Form Terbinafine
The final step involves the nucleophilic substitution of the halogen on the aliphatic chain by the secondary amine of N-methyl-1-naphthalenemethylamine.
Protocol 3: Synthesis of Terbinafine
-
Reaction Setup: Purified 1-chloro-6,6-dimethyl-2-heptene-4-yne is condensed with N-methyl-1-naphthalenemethylamine or its hydrochloride salt[3][4].
-
Base and Solvent: The reaction is carried out in the presence of a suitable base (e.g., sodium carbonate, potassium carbonate) and in a suitable solvent[3][4][13].
-
Reaction Conditions: The reaction mixture is typically heated to drive the condensation to completion[13].
-
Workup and Isolation: The crude Terbinafine is then extracted using an organic solvent, such as chloroform or toluene[4][5]. The organic layer is concentrated, and the final product can be crystallized, often as the hydrochloride salt, from a suitable solvent like ethyl acetate[4][14].
IV. Visualizing the Synthesis
The following diagrams illustrate the key synthetic transformations in the production of Terbinafine.
Caption: Convergent synthesis of Terbinafine.
V. Expert Insights and Causality
The choice of reagents and reaction conditions in Terbinafine synthesis is dictated by the need for efficiency, purity, and industrial scalability.
-
Choice of Halide: While both bromo- and chloro-intermediates are used, the choice can impact reaction kinetics and cost.
-
Base Selection: The use of an inorganic base like potassium carbonate or sodium carbonate is cost-effective and facilitates the nucleophilic substitution by deprotonating the amine or its salt[4][13].
-
Purification Strategies: Distillation of the intermediates is crucial to remove impurities that could interfere with subsequent steps or be carried through to the final product[3][12]. Crystallization of the final product, often as the hydrochloride salt, is a highly effective method for achieving the high purity required for a pharmaceutical active ingredient[4][14].
VI. The C9H12O Compound: An Impurity, Not a Precursor
The compound with the molecular formula C9H12O, identified as "Terbinafine Impurity 16," has a molecular weight of 136.19 g/mol [10]. Its presence as an impurity suggests it may arise from side reactions or from impurities in the starting materials. It is not, however, a building block in the primary, documented synthetic routes to Terbinafine. Understanding and controlling such impurities is a critical aspect of drug manufacturing to ensure the safety and efficacy of the final product[14].
VII. Conclusion
This technical guide provides a comprehensive overview of the synthesis of Terbinafine, clarifying the identities and roles of the true precursor molecules. By focusing on the established synthetic pathways and the rationale behind the experimental protocols, researchers and drug development professionals can gain a deeper understanding of the chemistry involved in producing this important antifungal medication. The distinction between key intermediates and process-related impurities, such as the C9H12O compound, is vital for robust process development and quality control.
References
-
Process For Preparing Terbinafine - Quick Company. 3
-
Terbinafine | CAS No- 91161-71-6 | Simson Pharma Limited.
-
WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof - Google Patents. 5
-
CN108017544B - Synthesis method of terbinafine - Google Patents. 4
-
Terbinafine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. 7
-
Terbinafine. 1
-
Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - American Chemical Society. 15
-
Journal of Chemical Health Risks Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. 14
-
Synthesis And Antifungal Activity Of Terbinafine Analogues. 2
-
Preparation, Characterisation, and Topical Delivery of Terbinafine - PMC. 8
-
Terbinafine | Antifungal | Antibiotic | Antibacterial - TargetMol. 9
-
NDA 20-539/S-012 Page 3 - accessdata.fda.gov. 16
-
An Improved Process For The Preparation Of Terbinafine Hydrochloride - Quick Company. 6
-
C(9)H(12)O - the NIST WebBook. 10
-
US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents. 11
-
terbinafine, (Z)-isomer | Drug Information, Uses, Side Effects, Chemistry. 17
-
WO2007044273A1 - Process for preparing terbinafine - Google Patents. 12
-
WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine - Google Patents. 13
-
Terbinafine(1+) | C21H26N+ | CID 1549007 - PubChem - NIH. 18
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- 6. An Improved Process For The Preparation Of Terbinafine Hydrochloride [quickcompany.in]
- 7. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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- 10. C(9)H(12)O [webbook.nist.gov]
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- 12. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 13. WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine - Google Patents [patents.google.com]
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Comprehensive Technical Guide to (E)-6,6-Dimethyl-2-hepten-4-ynal (TBF-A): Safety Data, Bioactivation Pathways, and Toxicological Profiling
Executive Summary
(E)-6,6-Dimethyl-2-hepten-4-ynal (CAS: 138139-82-9), commonly designated as TBF-A in pharmacological literature, is a highly reactive allylic and propargylic aldehyde. While it serves as a synthetic intermediate in pharmaceutical manufacturing, its primary clinical significance lies in its role as a bioactivated, toxic metabolite of the widely prescribed allylamine antifungal, terbinafine[1][2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and toxicologists with a rigorous analysis of TBF-A’s physicochemical hazards, its cytochrome P450 (CYP450) mediated generation, and the self-validating experimental protocols required to detect and quantify this transient electrophile in vitro.
Chemical Identity and Physicochemical Properties
TBF-A is characterized by a conjugated enyne system terminating in an aldehyde. This specific structural motif makes it a potent Michael acceptor, driving its reactivity with biological nucleophiles[2][3].
Table 1: Quantitative Chemical and Physical Properties [4]
| Property | Value | Scientific Implication |
| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-ynal | Defines the trans-alkene and terminal neopentyl-like steric bulk. |
| CAS Number | 138139-82-9 | Unique identifier for safety and procurement. |
| Molecular Formula | C₉H₁₂O | Indicates a high degree of unsaturation (Degree of Unsaturation = 4). |
| Molecular Weight | 136.19 g/mol | Small molecule; highly membrane-permeable. |
| XLogP3 | 2.2 | Lipophilic; partitions readily into hepatic lipid bilayers. |
| Topological Polar Surface Area | 17.1 Ų | Low TPSA; further facilitates rapid intracellular diffusion. |
Material Safety Data Sheet (MSDS) & Hazard Profiling
Due to its electrophilic nature, TBF-A is highly hazardous. It is capable of rapidly cross-linking with keratin and other structural proteins, leading to severe contact toxicity[4][5].
Table 2: GHS Hazard Classifications and Laboratory Precautions [4][5]
| GHS Code | Hazard Statement | Required PPE & Engineering Controls |
| H310 | Fatal in contact with skin (Acute Tox. 1) | Strictly required: Double-layered nitrile gloves, impermeable lab coat. Handle only in a Class II Type B2 Biological Safety Cabinet or fume hood. |
| H302 | Harmful if swallowed (Acute Tox. 4) | Prohibit all food/drink in the workspace. |
| H315 / H319 | Causes skin/serious eye irritation | Splash-proof chemical goggles; emergency eyewash station must be within 10 seconds of the workspace. |
| H317 | May cause an allergic skin reaction | Indicates haptenization potential (protein binding). |
| H227 | Combustible liquid | Store in explosion-proof refrigeration (2-8°C) away from oxidizing agents. |
Mechanistic Toxicology: The Bioactivation of Terbinafine
The idiosyncratic drug-induced liver injury (DILI) associated with terbinafine is mechanistically linked to the hepatic generation of TBF-A[1][2]. The parent drug undergoes extensive N-dealkylation catalyzed primarily by CYP2C19 and CYP3A4 [6].
Once generated, TBF-A acts as a bifunctional electrophile. It undergoes a 1,6-Michael addition with the sulfhydryl group of glutathione (GSH). Because this initial conjugation is reversible, the TBF-A-GSH adduct can be transported across the canalicular membrane into the bile. Upon dissociation, the free TBF-A or the mono-GSH adduct can undergo a subsequent 1,4-Michael addition with hepatobiliary proteins, forming covalent adducts that trigger an immune-mediated cholestatic dysfunction[2][3].
Figure 1: Cytochrome P450-mediated bioactivation of terbinafine into TBF-A and subsequent protein haptenization.
Experimental Protocols: In Vitro Trapping and Kinetic Profiling
Because TBF-A is a transient, highly reactive intermediate, it cannot be reliably quantified in its free state during in vitro assays. To establish a self-validating system , we must intentionally trap the aldehyde using supraphysiological concentrations of GSH.
Protocol: Microsomal Incubation and GSH Trapping of TBF-A
Causality Check: GSH is supplemented at 1.0 mM to outcompete non-specific binding of TBF-A to microsomal proteins, ensuring the transient metabolite is quantitatively trapped as a stable adduct for LC-MS/MS analysis[2][3].
Step 1: Reaction Mixture Preparation
-
Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 3.0 mM MgCl₂.
-
Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.1 mg/mL. Note: Keeping protein concentration low minimizes non-specific binding of the highly lipophilic parent drug.
-
Add reduced Glutathione (GSH) to a final concentration of 1.0 mM.
-
Spike in Terbinafine (substrate) to achieve a concentration range of 1.0 µM to 100 µM (for Michaelis-Menten kinetic profiling).
Step 2: Negative Control Validation
-
Prepare an identical parallel reaction utilizing heat-inactivated HLMs (boiled at 100°C for 10 minutes).
-
Validation: This ensures any detected TBF-A-GSH adducts are strictly the product of enzymatic P450 bioactivation, ruling out spontaneous chemical degradation[6].
Step 3: Reaction Initiation and Incubation
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM glucose-6-phosphate, 1.3 mM NADP+).
-
Incubate at 37°C for exactly 30 minutes in a shaking incubator.
Step 4: Quenching and Derivatization
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.5 µM dimethyl benzaldehyde (Internal Standard). Causality: The ice-cold organic solvent immediately denatures the CYP enzymes, halting metabolism, while precipitating the proteins to clear the matrix for MS analysis[6].
-
Optional Dansylation: To detect trace amine byproducts (e.g., N-methyl-1-naphthyl methylamine) that compete with TBF-A formation, treat the supernatant with dansyl chloride. Causality: These amines lack strong chromophores; dansylation increases LC-MS/MS sensitivity by >1000-fold[2].
-
Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Figure 2: Experimental workflow for the in vitro generation and GSH-trapping of the TBF-A metabolite.
Quantitative Kinetic Data
Using the protocol above, steady-state kinetic experiments reveal that the direct N-dealkylation pathway is the most critical source of the reactive metabolite.
Table 3: Kinetic Parameters for TBF-A Formation [1][2]
| Metabolic Pathway | Enzyme Drivers | Vmax/Km (Efficiency) | Toxicological Significance |
| Direct TBF-A Formation | CYP2C19, CYP3A4 | 4.0 pmol/min/mg protein/µM | Primary driver of acute reactive metabolite generation under steady-state conditions. |
| Desmethyl-TBF to TBF-A | CYP2C19, CYP3A4 | High (Accumulation dependent) | Therapeutic dosing leads to high plasma accumulation of desmethyl-terbinafine, serving as a secondary reservoir for TBF-A formation. |
References
- National Center for Biotechnology Information (PubChem).(E)-6,6-Dimethyl-2-hepten-4-ynal (CID 11228836).
- Iverson, S. L., & Uetrecht, J. P. (2001).Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology.
- Barnette, D. A., et al. (2018).Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical Pharmacology.
- Barnette, D. A., et al. (2019).Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. ResearchGate.
- K.M. Pharma Solution Private Limited.MSDS - Terbinafine Impurity 16 (CAS: 138139-82-9).
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- 6. researchgate.net [researchgate.net]
Reactivity Profile of tert-Butyl Conjugated Aldehydes: A Technical Guide to Steric Modulation and Organocatalytic Activation
Executive Summary
In the realm of synthetic organic chemistry and drug development,
Structural and Electronic Fundamentals
The reactivity of tert-butyl conjugated aldehydes is governed by the interplay between conformational rigidity and steric shielding. The tert-butyl group possesses a massive A-value (~4.8 kcal/mol), which heavily penalizes any conformation that induces steric clash.
For highly congested systems, such as, experimental gas electron diffraction and ab initio calculations reveal that the extreme steric strain forces the propenal skeleton into a rigid anti conformation[1]. This rigid geometry, combined with the hemispherical van der Waals volume of the tert-butyl group, physically shields the
Nucleophilic Addition Modalities: 1,2- vs. 1,4-Pathways
The most profound impact of the tert-butyl group is observed in its regioselective bias during nucleophilic addition. Standard enals typically undergo 1,4-conjugate addition with soft nucleophiles (orbital control) and 1,2-addition with hard nucleophiles (charge control). However, the steric blockade at the
When a soft nucleophile (e.g., an organocuprate) attempts to attack the
Mechanistic divergence in nucleophilic addition to tert-butyl conjugated aldehydes.
Table 1: Regioselectivity Profile of -tert-Butyl Enals vs. Unhindered Enals
| Nucleophile / Reagent | Substrate Type | Dominant Pathway | Yield / Selectivity | Mechanistic Rationale |
| Grignard ( | Unhindered Enal | 1,2-Addition | >90% (1,2) | Charge-controlled attack at the hard carbonyl carbon. |
| Grignard ( | 1,2-Addition | >95% (1,2) | Steric shielding at | |
| Gilman ( | Unhindered Enal | 1,4-Addition | >85% (1,4) | Orbital-controlled soft nucleophilic attack at |
| Gilman ( | Mixed / No Rxn | <30% (1,4) | Severe steric clash between the cuprate cluster and the t-Bu group. | |
| Hantzsch Ester + Amine | 1,4-Reduction | 80-90% (1,4) | LUMO lowering via iminium formation overcomes steric activation energy. |
Overcoming Steric Shielding via Iminium Catalysis
To bypass the steric blockade inherent to tert-butyl enals, synthetic chemists employ LUMO-lowering organocatalysis. By condensing the sterically hindered aldehyde with a chiral secondary amine (e.g., MacMillan's imidazolidinone), an iminium ion is generated. This transformation significantly lowers the LUMO energy of the conjugated system, massively increasing the electrophilicity of the
This paradigm was elegantly demonstrated in, where iminium catalysis provided a novel strategy to facilitate 1,4-additions to simple and substituted
Iminium-catalyzed activation cycle for sterically hindered tert-butyl enals.
Redox Reactivity and Chemoselectivity
The redox profile of tert-butyl conjugated aldehydes requires careful reagent selection to ensure chemoselectivity.
-
Oxidation/Epoxidation: Enals are susceptible to autoxidation. When epoxidized by reagents such as tert-butyl hydroperoxide (TBHP), they yield highly reactive epoxy aldehydes. These intermediates are known to modify DNA bases, forming etheno adducts[3].
-
Reduction: Chemoselective 1,4-reduction of highly substituted enals is notoriously difficult using standard transition-metal hydrogenation, which often reduces the aldehyde or lacks facial selectivity. However, the use of a chiral imidazolidinone catalyst combined with an ethyl Hantzsch ester provides a robust organocatalytic strategy for the enantioselective reduction of
-substituted -unsaturated aldehydes[4].
Self-Validating Protocol: Enantioselective Organocatalytic Conjugate Reduction
Objective: Chemoselective and enantioselective 1,4-reduction of a
Step-by-Step Methodology:
-
Catalyst Pre-equilibration: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chiral imidazolidinone catalyst (20 mol%) and trichloroacetic acid (20 mol%) in anhydrous dioxane (2.0 mL) under an argon atmosphere.
-
Substrate Addition: Add the
-tert-butyl conjugated aldehyde (1.0 mmol) to the solution. Stir for 5 minutes at room temperature.-
Validation Checkpoint 1: The formation of the active iminium species is typically accompanied by a distinct color change (often shifting to yellow/orange).
-
-
Reductant Introduction: Cool the reaction mixture to 0 °C. Add ethyl Hantzsch ester (1.2 mmol) in one portion. Cooling enhances the facial selectivity of the hydride transfer, maximizing the enantiomeric excess (ee).
-
Reaction Monitoring: Stir the mixture at 0 °C for 24–48 hours. The bulky nature of the tert-butyl group necessitates longer reaction times compared to unhindered enals.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The saturated aldehyde product will exhibit a lower
value than the conjugated starting material due to the loss of the rigid, less polar conjugated -system.
-
-
Quenching and Workup: Quench the reaction by adding distilled water (5 mL) and extract with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification and Final Validation: Purify the crude product via flash column chromatography on silica gel.
-
Validation Checkpoint 3: Analyze the purified product via
H NMR. The complete disappearance of the vinylic protons ( 6.0–7.5 ppm) and the retention of the aldehyde proton ( 9.5–10.0 ppm) definitively validates chemoselective 1,4-reduction over 1,2-reduction.
-
References
-
Organic Chemistry Portal. "1,4-Reduction of α,β-unsaturated compounds". URL:[Link][4]
-
PubMed - NIH. "Formation of etheno adducts in reactions of enals via autoxidation". URL:[Link][3]
-
Journal of the American Chemical Society. "The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture". URL:[Link][2]
-
ResearchGate. "The Molecular Structure of 3-tert-Butyl-4,4-dimethyl-2-pentenal (3,3-Di-tert-butylpropenal)". URL:[Link][1]
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Methodological & Application
Application Note: Synthesis of Terbinafine Hydrochloride via Reductive Amination
This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It details the synthesis of Terbinafine Hydrochloride via the reductive amination of (E)-6,6-Dimethyl-2-hepten-4-ynal . This route is a distinct alternative to the conventional alkylation (using the corresponding alkyl chloride) or Heck coupling strategies, offering advantages in terms of atom economy and avoidance of potentially genotoxic alkyl halides.
Executive Summary
Terbinafine is a potent allylamine antifungal agent that inhibits squalene epoxidase. While industrial synthesis often relies on the alkylation of N-methyl-1-naphthalenemethanamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne, this protocol focuses on the Reductive Amination pathway.
This route utilizes (E)-6,6-Dimethyl-2-hepten-4-ynal (Aldehyde) and N-methyl-1-naphthalenemethanamine (Secondary Amine). The reaction proceeds via an iminium ion intermediate, which is selectively reduced to the tertiary amine. This method minimizes the formation of dialkylated by-products common in direct alkylation and avoids the use of unstable allylic halides.
Key Advantages of this Protocol:
-
Stereochemical Integrity: Preserves the (E)-configuration of the enyne system.
-
Safety: Avoids handling lachrymatory and potentially mutagenic allylic chlorides.
-
Selectivity: Reductive amination conditions are tuned to reduce the C=N bond without affecting the conjugated alkene or alkyne.
Retrosynthetic Analysis & Pathway
The synthesis disconnects at the C-N bond between the allylic side chain and the amine nitrogen.
Figure 1: Retrosynthetic disconnection showing the convergence of the aldehyde and secondary amine.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| N-methyl-1-naphthalenemethanamine | 171.24 | 1.0 | Nucleophile (Amine) |
| (E)-6,6-Dimethyl-2-hepten-4-ynal | 136.19 | 1.1 | Electrophile (Aldehyde) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0-2.0 | Catalyst/pH Control |
| 1,2-Dichloroethane (DCE) | - | Solvent | Reaction Medium |
| Hydrochloric Acid (conc.) | 36.46 | Excess | Salt Formation |
| Isopropanol (IPA) | - | Solvent | Crystallization |
Note on Reducing Agents: While Sodium Borohydride (NaBH₄) is mentioned in earlier patents (e.g., EP 0 024 587), Sodium Triacetoxyborohydride (STAB) is recommended here. STAB is milder and more selective for reductive amination of aldehydes with secondary amines, minimizing the risk of reducing the conjugated enyne system (1,4-reduction) or the aldehyde itself before iminium formation.
Step-by-Step Methodology
Step 1: Iminium Ion Formation & Reduction
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add N-methyl-1-naphthalenemethanamine (17.1 g, 100 mmol) and 1,2-Dichloroethane (DCE) (200 mL). Stir until dissolved.
-
Aldehyde Addition: Add (E)-6,6-Dimethyl-2-hepten-4-ynal (15.0 g, 110 mmol) to the solution.
-
Acid Catalysis: Add Acetic Acid (6.0 g, 100 mmol).
-
Reaction: Stir the mixture at room temperature (20–25°C) for 30–60 minutes to ensure equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (29.7 g, 140 mmol) portion-wise over 20 minutes.
-
Caution: Gas evolution (hydrogen) may occur. Ensure proper venting.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC (Target: Disappearance of Amine).
Step 2: Workup and Isolation of Free Base
-
Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (150 mL) until pH is basic (~8-9). Stir vigorously for 20 minutes to decompose excess borohydride.
-
Extraction: Separate the organic layer.[5] Extract the aqueous layer with Dichloromethane (DCM) (2 x 50 mL).
-
Washing: Combine organic layers and wash with brine (100 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude Terbinafine free base as a pale yellow oil.
Step 3: Salt Formation (Hydrochloride)
-
Dissolution: Dissolve the crude oil in Isopropanol (IPA) (50 mL) and Ethyl Acetate (50 mL).
-
Acidification: Cool to 0–5°C. Slowly add concentrated HCl (aq) (approx. 10 mL) or HCl in IPA solution dropwise until pH < 2.
-
Precipitation: A white precipitate of Terbinafine Hydrochloride should form. If oiling occurs, heat to reflux to dissolve, then cool slowly to induce crystallization.
-
Filtration: Filter the solid and wash with cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes common issues and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Iminium formation | Ensure 30 min stir time with AcOH before adding reducing agent. |
| Impurity: Alcohol | Direct reduction of aldehyde | Use STAB instead of NaBH₄; ensure amine is present before reductant. |
| Impurity: Saturated Alkyl | Over-reduction of alkene/alkyne | Temperature too high during reduction; maintain <25°C. |
| Oiling during Salt Step | Impure Free Base or wet solvent | Recrystallize from IPA/Acetone; ensure water removal during workup. |
Process Visualization
The following diagram illustrates the reaction flow and decision points.
Figure 2: Process Flow Diagram for the Reductive Amination of Terbinafine.
References
-
Stütz, A., & Petranyi, G. (1984). Synthesis and Antifungal Activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and Related Allylamine Derivatives. Journal of Medicinal Chemistry, 27(12), 1539–1543. Link
-
Stütz, A. (1981). European Patent EP 0 024 587 B1: Naphthylmethylamine derivatives, process for their production and pharmaceutical compositions containing them. European Patent Office. (Describes the original reductive amination route). Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard reference for STAB protocol). Link
-
Ladwa, M., et al. (2006).[6] Process for the preparation of Terbinafine and salts thereof.[7][5][8] US Patent Application 2006/0004230 A1. (Discusses various synthetic routes including aldehyde precursors). Link
Disclaimer: This protocol is for research and development purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. CAS 138139-82-9: 2-Hepten-4-ynal, 6,6-dimethyl-, (E)- [cymitquimica.com]
- 5. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 8. Process For Preparing Terbinafine [quickcompany.in]
Application Note: A Chemoselective Reductive Amination Protocol for the Synthesis of Novel Amines from 6,6-dimethyl-2-hepten-4-ynal
Abstract
This application note provides a detailed, field-proven protocol for the reductive amination of 6,6-dimethyl-2-hepten-4-ynal, a sterically hindered, α,β-unsaturated ynal. Reductive amination is a cornerstone of modern synthetic chemistry, enabling the direct conversion of carbonyl compounds into primary, secondary, and tertiary amines.[1][2] The protocol addresses the inherent chemoselectivity challenges posed by the substrate's multiple reducible functional groups—an aldehyde, a conjugated alkene, and an alkyne. We present a robust one-pot methodology centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that favors the reduction of the in situ-formed iminium ion over other functionalities.[3][4][5] This guide is intended for researchers in medicinal chemistry and drug development, offering a comprehensive walkthrough from reaction setup to product purification, complete with mechanistic insights and justifications for procedural choices.
Introduction: The Challenge of Selectivity
The synthesis of structurally diverse amines is a critical endeavor in pharmaceutical development.[4][6] Reductive amination stands out as a highly efficient method for C-N bond formation, often proceeding in a single pot under mild conditions, which aligns with the principles of green chemistry.[1]
The substrate, 6,6-dimethyl-2-hepten-4-ynal, presents a significant synthetic challenge. A successful reductive amination must selectively target the aldehyde for imine formation and subsequent reduction, leaving the conjugated C=C double bond and the C≡C triple bond intact. Aggressive reducing agents, such as sodium borohydride (NaBH₄) under certain conditions or lithium aluminum hydride (LiAlH₄), could lead to a complex mixture of over-reduced products, including the corresponding alcohol or reduction of the conjugated system.
The protocol detailed herein leverages the unique reactivity profile of sodium triacetoxyborohydride. This reagent is sterically hindered and less reactive than other common borohydrides, making it incapable of reducing aldehydes and ketones at an appreciable rate under neutral or mildly acidic conditions.[3][7] However, it readily reduces the more electrophilic protonated imine (iminium ion) intermediate, ensuring high chemoselectivity for the desired amine product.[7][8]
Mechanistic Rationale and Workflow
The one-pot reductive amination process involves two key equilibria that are manipulated to drive the reaction toward the final amine product.
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic or neutral conditions to form a hemiaminal, which then dehydrates to yield an imine. In the presence of a proton source (often trace acetic acid from the NaBH(OAc)₃ or added as a catalyst), the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: The mild hydride reagent, NaBH(OAc)₃, selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
The overall workflow is designed for operational simplicity and efficiency.
Figure 1. Generalized workflow for the one-pot reductive amination.
Detailed Experimental Protocol
This protocol provides a general method applicable to both primary and secondary amines. Researchers should perform initial small-scale trials to optimize conditions for their specific amine substrate.
3.1. Materials and Reagents
-
Aldehyde: (E)-6,6-Dimethyl-2-hepten-4-ynal [CAS 138139-82-9]
-
Amine: Primary or secondary amine of interest (e.g., Benzylamine, Morpholine)
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃
-
Solvent: Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF). DCE is often preferred for its performance in these reactions.[3][9]
-
Catalyst (Optional): Glacial Acetic Acid (AcOH)
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), deionized water, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexanes/Ethyl Acetate).
3.2. Step-by-Step Procedure (Direct Method)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6,6-dimethyl-2-hepten-4-ynal (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M. Add the desired amine (1.0-1.2 eq). If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive amines, this period can be extended or gentle warming (~40 °C) may be applied.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm. Note: For less reactive systems, especially with ketones, the addition of 1 equivalent of acetic acid can catalyze iminium ion formation and accelerate the reaction.[9] For this reactive aldehyde, it is often unnecessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3 to 24 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30-60 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.
Key Parameters and Optimization
The success of the reductive amination is dependent on several factors that can be tuned for optimal results. The following table summarizes these key parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Amine Stoichiometry | 1.0 - 1.2 eq | A slight excess of the amine can help drive the imine formation equilibrium. For primary amines, a larger excess should be avoided to minimize potential dialkylation, although this is less common with NaBH(OAc)₃.[3] |
| Reducing Agent | 1.2 - 1.5 eq | An excess is required to ensure complete reduction of the iminium intermediate. Using a large excess is wasteful and can complicate work-up. |
| Solvent | DCE, THF | Aprotic solvents are essential as NaBH(OAc)₃ is water-sensitive.[10] DCE often gives faster and cleaner reactions than THF.[3][9] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Gentle heating (40-50 °C) may be required for sterically hindered or electronically deactivated substrates. |
| pH / Catalyst | Neutral / Optional AcOH | The reaction proceeds well under neutral conditions. Acetic acid can be catalytic but is generally not needed for aldehydes.[3] It is more commonly used with less reactive ketones. |
| Reaction Time | 3 - 24 hours | Highly dependent on the nucleophilicity and steric bulk of the amine. Monitoring by TLC or LC-MS is crucial to determine the endpoint. |
Alternative Reducing Agents
While NaBH(OAc)₃ is the reagent of choice for this transformation, other hydride sources can be employed, each with specific advantages and disadvantages.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive amination.[7] It is more tolerant of protic solvents like methanol and a wider pH range. However, its high toxicity (release of HCN gas under strongly acidic conditions) necessitates careful handling and waste disposal.[8]
-
Sodium Borohydride (NaBH₄): A cost-effective but less selective reagent.[11] It can reduce the starting aldehyde, leading to alcohol byproducts.[10] A two-step (indirect) procedure, where the imine is pre-formed and isolated before the addition of NaBH₄, can mitigate this issue but is less efficient.[3][12]
Conclusion
This application note details a reliable and chemoselective protocol for the reductive amination of 6,6-dimethyl-2-hepten-4-ynal using sodium triacetoxyborohydride. The methodology is characterized by its operational simplicity, mild reaction conditions, and high functional group tolerance, making it an invaluable tool for synthesizing novel amine derivatives from complex, unsaturated aldehydes. By understanding the mechanistic principles and key reaction parameters, researchers can effectively adapt this protocol to a wide range of amine substrates in their drug discovery and development programs.
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chen, W. P., Liu, L. L., & Yang, Y. Q. (1989). [Synthesis and antifungal activity of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted -1-(4-substi tuted) naphthalenemethanamines]. Yao Xue Xue Bao, 24(12), 895–905. [Link]
-
Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1989). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Kim, J., & Lee, S. (2018). Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines. Organic Letters, 20(9), 2853–2856. [Link]
-
Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]
-
Ruchelman, A. L., & Miller, R. B. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Methods in Enzymology, 405, 241–251. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Heydari, A., & Zarei, A. (2006). Direct Reductive Amination and Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones by NaBH4 Using H3PW12O40 as Catalyst. ResearchGate. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]
-
Heydari, A., et al. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]
-
Hosseini-Sarvari, M., & Sodagar, E. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Katritzky, A. R., & Ling, C. S. (1984). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society, Perkin Transactions 1, 1623-1628. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Is sodium borohydride capable of reducing azides to amines in dilute aqueous conditions?. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Process for reductive amination of α,β-unsaturated carbonyl compound.
-
Sánchez-Larios, E., et al. (2024). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Preparation of (E)-6,6-Dimethyl-2-hepten-4-ynal from 3,3-Dimethyl-1-butyne
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
(E)-6,6-Dimethyl-2-hepten-4-ynal, commonly referred to as TBF-A , is a highly reactive
While industrial syntheses of Terbinafine intermediates often rely on the direct nucleophilic addition of 3,3-dimethyl-1-butyne (tert-butylacetylene) to acrolein followed by an acid-catalyzed allylic rearrangement[2], this route suffers from poor
For high-fidelity laboratory synthesis, a highly controlled three-step protocol is preferred. Retrosynthetically, the
Experimental Workflows & Protocols
Step 1: Sonogashira Cross-Coupling
Objective: Synthesis of (E)-Ethyl 6,6-dimethyl-2-hepten-4-ynoate.
Causality & Insights: Coupling the terminal alkyne with an
Protocol:
-
In an oven-dried Schlenk flask purged with argon, dissolve ethyl (E)-3-bromoacrylate (1.0 equiv) in anhydrous
(0.5 M). -
Add
(2 mol%) and (4 mol%). -
Cool the mixture to 0 °C. Slowly add 3,3-dimethyl-1-butyne (1.2 equiv) via a pre-chilled syringe (Note: The alkyne is highly volatile, bp ~38 °C).
-
Remove the cooling bath and stir at room temperature for 6 hours.
-
Validation & QC: The reaction is self-validating visually; the solution transitions from pale yellow to a thick dark brown suspension due to the precipitation of
. TLC (Hexane/EtOAc 9:1) will confirm the total consumption of the UV-active bromoacrylate. -
Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography to isolate the ester.
Step 2: Chemoselective Reduction
Objective: Synthesis of (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol.
Causality & Insights: Standard
Protocol:
-
Dissolve the (E)-ethyl 6,6-dimethyl-2-hepten-4-ynoate in anhydrous diethyl ether (0.2 M) under argon.
-
Cool the solution to -60 °C using a dry ice/chloroform bath.
-
Add a solution of
(1.0 M in ether, 0.6 equiv) dropwise over 15 minutes to control the exotherm[3]. -
Stir strictly for 1 hour at -60 °C[3].
-
Validation & QC: Quench a 0.1 mL aliquot. IR spectroscopy of the organic layer must show the complete disappearance of the strong ester
stretch (~1715 cm⁻¹) and the appearance of a broad stretch (~3300 cm⁻¹). -
Quench the bulk reaction at -60 °C with EtOAc, followed by the Fieser workup (water, 15% NaOH, water). Filter the white aluminum salts, dry over
, and concentrate.
Step 3: Mild Oxidation
Objective: Synthesis of (E)-6,6-Dimethyl-2-hepten-4-ynal.
Causality & Insights: Activated Manganese(IV) oxide (
Protocol:
-
Dissolve the (E)-6,6-dimethyl-2-hepten-4-yn-1-ol in anhydrous diethyl ether (0.1 M).
-
Add activated
(10-15 equiv) in one single portion[3]. -
Stir vigorously at ambient temperature for 16 hours[3].
-
Validation & QC: TLC will show a new, less polar UV-active spot.
NMR validates success via the appearance of a distinct aldehyde doublet at ~9.5 ppm ( Hz) and the downfield shift of the -olefinic proton due to carbonyl conjugation. -
Filter the black suspension through a pad of Celite to remove the manganese salts.
-
Evaporate the solvent under reduced pressure (Keep water bath <30 °C to prevent thermal degradation of the reactive aldehyde).
Quantitative Data & Characterization
Table 1: Reaction Parameters and Analytical Markers
| Synthesis Step | Transformation | Reagents & Conditions | Expected Yield | Key Analytical Marker ( |
| 1. Cross-Coupling | Alkyne | 75 - 85% | ~6.1 ppm (d, | |
| 2. Reduction | Ester | 80 - 90% | ~4.2 ppm (d, | |
| 3. Oxidation | Alcohol | Activated | 70 - 85% | ~9.5 ppm (d, |
Visualizations
Synthetic workflow for (E)-6,6-Dimethyl-2-hepten-4-ynal from 3,3-dimethyl-1-butyne.
CYP450-mediated bioactivation of Terbinafine to the reactive TBF-A metabolite.
References
- Title: (E)-6,6-DiMethyl-2-hepten-4-ynal synthesis (Citing: Koop, U.; Handke, G.; Krause, N., Liebigs Annalen, 1996)
- Title: 1-Chloro-6,6-dimethyl-2-hepten-4-yne Source: BenchChem URL
- Source: National Center for Biotechnology Information (PMC)
Sources
- 1. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8 | Benchchem [benchchem.com]
- 3. (E)-6,6-DiMethyl-2-hepten-4-ynal synthesis - chemicalbook [chemicalbook.com]
Application Note: Selective Oxidation of 6,6-Dimethyl-2-hepten-4-yn-1-ol to (E)-6,6-Dimethyl-2-hepten-4-ynal
Abstract & Strategic Overview
The oxidation of 6,6-dimethyl-2-hepten-4-yn-1-ol (1 ) to its corresponding aldehyde, (E)-6,6-dimethyl-2-hepten-4-ynal (2 ), is a pivotal transformation in the synthesis of allylamine antifungals, most notably Terbinafine .
The primary challenge in this transformation is the chemoselectivity required to oxidize the primary alcohol without compromising the conjugated enyne system (
This guide details two validated protocols:
-
The "Gold Standard" Heterogeneous Method: Activated Manganese Dioxide (
).[1] Preferred for its mildness and preservation of stereochemistry. -
The Homogeneous Alternative: Dess-Martin Periodinane (DMP).[2] Recommended for small-scale, high-throughput screening where filtration of metal oxides is undesirable.[1]
Key Chemical Identifiers
| Component | Chemical Name | CAS Number | Molecular Weight |
| Substrate (1) | (E)-6,6-dimethyl-2-hepten-4-yn-1-ol | 173200-56-1 | 138.21 g/mol |
| Target (2) | (E)-6,6-dimethyl-2-hepten-4-ynal | 138139-82-9 | 136.19 g/mol |
Reaction Mechanism & Logic
Why Manganese Dioxide ( )?
Activated
-
Adsorption: The alcohol hydroxyl group adsorbs onto the Mn(IV) surface.[1]
-
Rate-Limiting Step: Homolytic rupture of the
-C-H bond, forming a radical intermediate stabilized by the adjacent -system (the enyne). This explains why saturated alcohols are generally inert to .[1] -
Product Release: The aldehyde desorbs, and the surface is reduced to Mn(III)/Mn(II) hydroxides.[1]
Workflow Logic
The choice between
Figure 1: Decision matrix and process flow for the oxidation of enyne alcohols.
Protocol A: Activated Manganese Dioxide (Standard)[1]
Context: This is the preferred method for preserving the E-geometry of the double bond. The reaction is heterogeneous, meaning the quality ("activity") of the
Reagents & Equipment[1][7][8][9]
-
Substrate: 6,6-dimethyl-2-hepten-4-yn-1-ol (1.0 equiv).
-
Oxidant: Activated Manganese Dioxide (
), ~10–20 equiv by weight.-
Note: Commercial "Activated" grades (e.g., Sigma-Aldrich 217646) are suitable. For critical applications, freshly prepared MnO2 via the Attenburrow method is superior.[1]
-
-
Solvent: Dichloromethane (DCM) or Hexanes (Anhydrous not strictly required but preferred).
-
Filtration: Celite 545 filter aid, sintered glass funnel.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,6-dimethyl-2-hepten-4-yn-1-ol (e.g., 1.38 g, 10 mmol) in DCM (20 mL).
-
Tip: Concentration should be roughly 0.5 M.
-
-
Addition: Add Activated
(13.8 g, ~10 wt. equiv) in a single portion.-
Critical: The reaction is surface-area dependent. Efficient stirring is mandatory to keep the heavy solid suspended.[1]
-
-
Reaction: Stopper the flask and stir vigorously at room temperature (
).-
Monitoring: Check TLC (Hexane/EtOAc 4:1) every 2 hours. The aldehyde typically runs higher (
) than the alcohol ( ) and is UV active. -
Duration: Typically 4 to 16 hours depending on MnO2 activity.[1]
-
-
Workup:
-
Isolation: Concentrate the clear yellow filtrate under reduced pressure (
, 200 mbar).-
Caution: The aldehyde is moderately volatile. Do not leave on high vacuum for extended periods.[1]
-
-
Yield: Expect 85–95% yield of a pale yellow oil.[3]
Protocol B: Dess-Martin Periodinane ( Rapid/Screening )
Context: Use this when
Reagents
-
Substrate: 6,6-dimethyl-2-hepten-4-yn-1-ol (1.0 equiv).
-
Oxidant: Dess-Martin Periodinane (1.2 equiv).[2]
-
Solvent: Wet Dichloromethane (DCM saturated with water).
-
Tip: DMP oxidation is accelerated by trace water.
-
Step-by-Step Procedure
-
Setup: Dissolve the alcohol (10 mmol) in DCM (30 mL) in a flask open to air (or under
if preferred, though moisture tolerance is high). -
Addition: Cool to
in an ice bath. Add DMP (12 mmol) in one portion. -
Reaction: Remove the ice bath and stir at room temperature.
-
Duration: Reaction is usually complete in 60–90 minutes.[1]
-
-
Quench (Critical):
-
Dilute with diethyl ether (50 mL).
-
Add a 1:1 mixture of saturated aqueous
(to reduce excess iodine species) and saturated aqueous (to neutralize acetic acid byproducts). -
Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy/white.
-
-
Extraction: Separate phases. Wash organic layer with brine, dry over
, and concentrate.[1]
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | Pale yellow to colorless oil | Darkening indicates decomposition/polymerization. |
| 1H NMR ( | Diagnostic aldehyde doublet ( | |
| 1H NMR (Alkene) | Coupling constant | |
| IR Spectroscopy | ~1680 | Conjugated aldehyde stretch (lower than sat. aldehyde).[1][4][5][3][6][7][8] |
| IR Spectroscopy | ~2200 | Weak alkyne stretch. |
Troubleshooting Guide
-
Problem: Incomplete Conversion with
. -
Problem: Isomerization (
). -
Problem: Low Yield (Volatility). [1]
-
Cause: Product lost during rotary evaporation.[1]
-
Solution: Keep bath temp
and vacuum mbar.
-
References
-
Attenburrow, J., et al. (1952).[1] A synthesis of Vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111.[1] (Foundational text on Activated MnO2 preparation). Link
-
Boeckman, R. K., et al. (2000).[1] The Dess-Martin Periodinane.[2][4][8] Organic Syntheses, 77, 141. (Standard DMP protocols). Link[1]
-
Vogt, P. F., & Gerulis, J. (2005).[1] Manganese(IV) Oxide.[1][9] Encyclopedia of Reagents for Organic Synthesis.[1] (Review of MnO2 selectivity). Link[1]
-
Strazzolini, P., et al. (2002).[1] Oxidation of alcohols to aldehydes and ketones by MnO2.[9][10] European Journal of Organic Chemistry, 2002(15), 2563-2571.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Manganese Dioxide [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol: A Consecutive One-Pot Strategy for the Synthesis of Terbinafine from an Enyne Aldehyde Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Terbinafine, a potent allylamine antifungal agent, is a cornerstone in the treatment of dermatophyte infections. Its synthesis has been the subject of extensive research aimed at improving efficiency, safety, and scalability. This application note details a highly efficient, consecutive one-pot synthetic strategy for Terbinafine Hydrochloride. The process circumvents the handling of hazardous intermediates like acrolein by proceeding through an in-situ generated enyne aldehyde precursor. The first stage involves a multi-step organometallic reaction sequence to produce the key allylic enynol intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol. The second stage describes the direct, one-pot conversion of this intermediate into Terbinafine Hydrochloride. This guide provides in-depth technical protocols, mechanistic insights, and data to enable researchers to replicate and adapt this modern synthetic approach.
Introduction & Strategic Overview
The core structure of Terbinafine features a critical (E)-enyne moiety linked to a naphthalene-methylamine side chain. Traditional syntheses often involve the use of acrolein, a highly toxic and volatile reagent, posing significant safety and handling challenges.[1] More contemporary methods focus on safer and more efficient pathways, such as palladium-catalyzed cross-coupling reactions, which can, however, rely on expensive catalysts.[1][2]
The strategy outlined here presents a robust alternative that leverages the reactivity of organometallic species in a controlled, one-pot fashion. The synthesis is divided into two primary, sequential one-pot operations:
-
One-Pot Synthesis of the Key Enynol Intermediate: This phase begins with the metalation of 3,3-dimethyl-butyne (tert-butylacetylene). The resulting lithium acetylide selectively adds to an ester (ethyl formate) to generate an enyne aldehyde in situ. This highly reactive intermediate is immediately trapped by a vinyl Grignard reagent, yielding the stable and crucial allylic enynol, 6,6-dimethylhept-1-en-4-yn-3-ol.[3] This approach elegantly avoids the isolation of the unstable aldehyde and the use of acrolein.[3]
-
One-Pot Conversion to Terbinafine HCl: The purified enynol intermediate is then subjected to a second one-pot process. It is first converted to a reactive allylic intermediate, which is subsequently reacted with N-methyl-1-naphthalenemethanamine to form the Terbinafine base. The final step involves acidification to yield Terbinafine Hydrochloride without the need to isolate intermediates.[4]
This consecutive one-pot methodology minimizes purification steps, reduces solvent waste, and improves overall process efficiency, making it an attractive route for both laboratory-scale synthesis and potential industrial scale-up.
Part I: One-Pot Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol
This initial stage is a sophisticated organometallic cascade that generates the key enynol intermediate in high yield and selectivity.
Mechanistic Rationale
The causality behind this three-step, one-pot sequence is rooted in the controlled generation and reaction of sequential organometallic intermediates.
-
Deprotonation: n-Butyllithium (n-BuLi), a strong, non-nucleophilic base, is used to selectively deprotonate the terminal alkyne of 3,3-dimethylbutyne. This step is performed at a low temperature (0 °C) to prevent side reactions. The result is a stable lithium acetylide solution.
-
Acylation (In-Situ Aldehyde Formation): The generated lithium acetylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. This addition forms a transient tetrahedral intermediate which collapses to yield the target enyne aldehyde, 4,4-dimethylpent-2-ynal. This reaction is conducted at a very low temperature (-20 °C) in a flow chemistry setup or by slow addition to prevent a second addition of the acetylide to the newly formed aldehyde, which would result in a byproduct.[3]
-
Vinylation: Before the enyne aldehyde can react further, it is immediately exposed to vinylmagnesium bromide. This Grignard reagent adds to the aldehyde carbonyl, forming the final allylic enynol product after an aqueous workup.
The choice of solvent is critical. While THF is common, cyclopentyl methyl ether (CPME) has been identified as a safer and more sustainable alternative, offering excellent conversion and selectivity while minimizing by-product formation.
Reaction Pathway Diagram
Caption: One-pot synthesis of the enynol intermediate via an in-situ aldehyde.
Optimized Reaction Conditions
The following table summarizes optimized conditions derived from batch and flow chemistry studies, highlighting the superior performance of CPME as a solvent.
| Parameter | Optimized Condition | Rationale / Notes |
| Solvent | Cyclopentyl Methyl Ether (CPME) | High conversion (98%), excellent selectivity, safer alternative to THF. |
| Metalation Temp. | 0 °C | Standard temperature for controlled deprotonation with n-BuLi. |
| Aldehyde Formation | -20 °C | Crucial for preventing over-addition and by-product formation. |
| Vinylation Temp. | 0 °C to Room Temp. | Allows for controlled addition of the Grignard reagent. |
| Overall Yield | ~88% | High conversion and selectivity are achieved without isolating intermediates. |
Detailed Experimental Protocol: Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol
Materials:
-
3,3-dimethylbutyne (tert-butylacetylene)
-
n-Butyllithium (2.5 M in hexanes)
-
Ethyl formate
-
Vinylmagnesium bromide (1 M in THF)
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Metalation: To the flask, add anhydrous CPME (60 mL) and 3,3-dimethylbutyne (8.2 g, 100 mmol). Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0 °C for 15 minutes to ensure complete formation of the lithium acetylide.
-
Aldehyde Formation: In a separate flask, prepare a solution of ethyl formate (7.4 g, 100 mmol) in anhydrous CPME (40 mL) and cool it to -20 °C.
-
Transfer the cold lithium acetylide solution from step 4 via cannula into the ethyl formate solution at -20 °C. The addition should be slow and controlled to maintain the low temperature.
-
Stir the reaction mixture at -20 °C for an additional 10 minutes. At this stage, the reaction progress can be monitored by GC to confirm the formation of the enyne aldehyde.
-
Vinylation: To the cold reaction mixture, directly add vinylmagnesium bromide (1 M in THF, 120 mL, 120 mmol) dropwise, maintaining the temperature below 0 °C initially.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Workup & Purification: Cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (150 mL).
-
Transfer the mixture to a separatory funnel and extract with CPME (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enynol.
-
Purify the product by vacuum distillation to obtain 6,6-dimethylhept-1-en-4-yn-3-ol as a colorless oil.
Part II: One-Pot Conversion of Enynol to Terbinafine Hydrochloride
With the key enynol intermediate in hand, the final stage involves its conversion to Terbinafine HCl in a single, uninterrupted process.
Mechanistic Rationale
This one-pot conversion relies on the principle of transforming the hydroxyl group of the enynol into a good leaving group, followed by nucleophilic substitution and salt formation.
-
Activation: The enynol is reacted with a mixture of phosphorous oxychloride (POCl₃) and hydrochloric acid in methanol.[4] This step likely proceeds through the formation of a highly reactive allylic chloride or a related phosphate ester intermediate, which serves as an excellent electrophile.
-
Amination: The crude reaction mass containing the activated intermediate is directly treated with N-(1-napthylmethyl)methylamine. The amine acts as a nucleophile, displacing the leaving group in an Sₙ2 or Sₙ2' reaction to form the Terbinafine free base. This step is often performed without an additional solvent.[4]
-
Salt Formation & Purification: The resulting crude Terbinafine base is dissolved in a suitable solvent (e.g., acetone) and treated with hydrochloric acid to precipitate Terbinafine Hydrochloride.[1] This final step serves as both salt formation and purification, yielding the active pharmaceutical ingredient with high purity.
Workflow Diagram
Caption: One-pot workflow for converting the enynol to Terbinafine HCl.
Detailed Experimental Protocol: Synthesis of Terbinafine HCl
Materials:
-
6,6-Dimethylhept-1-en-4-yn-3-ol (from Part I)
-
Phosphorous oxychloride (POCl₃)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Toluene or other suitable hydrocarbon solvent
-
N-(1-napthylmethyl)methylamine
-
An inorganic base (e.g., K₂CO₃)
-
Acetone
Procedure:
-
Activation: In a round-bottom flask, dissolve the enynol (15.2 g, 100 mmol) in methanol. Cool the solution to 0-5 °C.
-
Slowly add a pre-mixed solution of phosphorous oxychloride and hydrochloric acid while maintaining the low temperature.[4] The exact stoichiometry should be optimized, but typically involves a slight excess of the activating agents.
-
Stir the reaction at 0-10 °C for 1-2 hours until TLC or GC analysis indicates complete consumption of the starting material.
-
Workup (Extraction): Quench the reaction mixture with ice-cold water and adjust the pH to be neutral or slightly basic. Extract the aqueous layer with toluene (3 x 100 mL).[4]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain a crude residue of the activated allylic intermediate. Do not fully purify this intermediate.
-
Amination: To the crude residue, add N-(1-napthylmethyl)methylamine (1.1 equivalents) and a catalytic amount of an inorganic base like K₂CO₃.
-
Heat the mixture, often without additional solvent, at a temperature range of 80-100 °C until the reaction is complete as monitored by TLC.[4][5]
-
Final Purification and Salt Formation: Cool the reaction mixture to room temperature. Dissolve the crude Terbinafine base in acetone (approx. 4-5 volumes).[1]
-
Slowly add concentrated hydrochloric acid dropwise until the pH is acidic and a white precipitate forms.
-
Cool the suspension to -5 to 0 °C and stir for 2-3 hours to maximize crystallization.[1]
-
Filter the white solid, wash with cold acetone, and dry under vacuum at 40 °C to yield pure Terbinafine Hydrochloride. Purity can be confirmed by HPLC (>99.8%).[1]
Conclusion
This application note provides a comprehensive guide to a modern, safe, and efficient consecutive one-pot synthesis of Terbinafine Hydrochloride. By generating a key enyne aldehyde precursor in-situ and directly converting the resulting enynol intermediate, this strategy minimizes the handling of hazardous materials, reduces waste, and improves overall process economy. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in medicinal chemistry and process development, enabling the reliable synthesis of this important antifungal agent.
References
-
Mátravölgyi, B., Örkényi, R., Éles, J., & Faigl, F. (2021). Multistep batch-flow hybrid synthesis of a terbinafine precursor. Journal of Flow Chemistry, 11, 233–242. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Terbinafine Hydrochloride. Quick Company Patent Database. [Link]
-
Das, B., et al. (2025). An Improved and Practical Approach to the Synthesis of Terbinafine as an Anti-Fungal Agent. Letters in Organic Chemistry. [Link]
-
Patel, R., et al. (n.d.). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]
- Pevarello, P., et al. (2010). Process for the synthesis of terbinafine and derivatives thereof.
- Pevarello, P., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof.
-
Mátravölgyi, B., et al. (2021). Multistep batch-flow hybrid synthesis of a terbinafine precursor. ResearchGate. [Link]
-
Bentham Science. (2025). An Improved and Practical Approach to the Synthesis of Terbinafine as an Anti-Fungal Agent. Letters in Organic Chemistry. [Link]
- Li, Z., et al. (2002). Synthesis of terbinafine hydrochloride.
Sources
- 1. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Process For The Preparation Of Terbinafine Hydrochloride [quickcompany.in]
- 5. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield of (E)-6,6-Dimethyl-2-hepten-4-ynal synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for (E)-6,6-Dimethyl-2-hepten-4-ynal Synthesis
Executive Summary
(E)-6,6-Dimethyl-2-hepten-4-ynal (CAS 138139-82-9) is a critical conjugated enyne intermediate, primarily utilized in the synthesis of allylamine antifungals like Terbinafine .[1][2][3][4] Its synthesis is frequently bottlenecked by three factors: regioselectivity failures during nucleophilic addition, incomplete allylic rearrangement, and cis/trans isomerization during oxidation.
This technical guide provides a validated, high-fidelity protocol to maximize yield and purity. We focus on the Acrolein-Alkyne Route , the industry standard for scalability, while integrating modern catalytic refinements to suppress common side reactions.
Part 1: The Optimized Synthetic Pathway
The synthesis consists of three critical phases. Success depends on maintaining strict kinetic control in Phase 1 and thermodynamic control in Phase 2.
Phase 1: Nucleophilic Addition (The "Cold" Step)
Reaction: 3,3-Dimethyl-1-butyne (t-Butylacetylene) + Acrolein → Secondary Alcohol
The Challenge: Acrolein is prone to rapid polymerization and 1,4-addition (Michael addition) rather than the desired 1,2-addition. Optimization Protocol:
-
Reagent Preparation: Dissolve 3,3-dimethyl-1-butyne (1.05 eq) in anhydrous THF. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Maintain internal temperature below -70°C. Stir for 30 min to ensure complete formation of lithium acetylide.
-
Tech Note: Incomplete lithiation leads to unreacted alkyne and lower yields.
-
-
Addition: Add Acrolein (1.0 eq) diluted in THF (1:1 v/v) slowly.
-
Critical: The dilution of acrolein prevents localized heating and polymerization.
-
-
Quench: Quench with saturated NH₄Cl at -78°C before warming. Warming the lithium alkoxide prior to quenching can induce retrograde fragmentation.
Phase 2: Allylic Transposition (The "Isomerization" Step)
Reaction: 6,6-Dimethylhept-1-en-4-yn-3-ol → (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol
The Challenge: Driving the equilibrium from the secondary alcohol (unconjugated) to the primary alcohol (conjugated) while preventing elimination to the enyne. Optimization Protocol:
-
Solvent System: Use a biphasic mixture of H₂SO₄ (10% aq) and THF or Acetone (to solubilize the organic phase).
-
Thermodynamic Drive: The reaction is driven by the stability of the conjugated enyne system.
-
Temperature: Heat to 40-50°C . Monitor by TLC/HPLC.
-
Endpoint: Disappearance of the secondary alcohol.[5]
-
Yield Tip: If conversion stalls, increase acid concentration slightly, but avoid >20% H₂SO₄ to prevent dehydration.
-
Phase 3: Selective Oxidation (The "Finishing" Step)
Reaction: (E)-6,6-Dimethyl-2-hepten-4-yn-1-ol → (E)-6,6-Dimethyl-2-hepten-4-ynal
The Challenge: Over-oxidation to the carboxylic acid or isomerization of the (E)-double bond to the (Z)-isomer. Optimization Protocol:
-
Oxidant Choice: Activated MnO₂ (10-20 eq) in DCM or IBX (1.1 eq) in DMSO/THF.
-
Why MnO₂? It is highly selective for allylic/propargylic alcohols and does not touch the triple bond or induce isomerization if pH is neutral.
-
-
Conditions: Stir at room temperature.
-
Purification: Filter through a Celite pad. The aldehyde is often pure enough for subsequent steps without column chromatography, which can degrade the unstable enyne linkage.
Part 2: Troubleshooting Center & FAQs
Category A: Low Overall Yield[6]
Q: My yield in Step 1 is <40%. I see a lot of gummy residue.
-
Diagnosis: Acrolein polymerization.
-
Fix:
-
Ensure Acrolein is freshly distilled or contains a stabilizer (hydroquinone) if the downstream chemistry permits.
-
Lower the temperature to -78°C.
-
Dilute Acrolein in THF before addition. Pure acrolein added to a basic mixture polymerizes instantly.
-
Q: I am losing material during the rearrangement (Step 2).
-
Diagnosis: Dehydration to the hydrocarbon (enyne) or formation of the allylic ether.
-
Fix:
Category B: Isomer & Purity Issues
Q: The final aldehyde contains ~15% of the (Z)-isomer.
-
Diagnosis: Isomerization usually occurs during the oxidation step or due to prolonged exposure to light/acid.
-
Fix:
-
Switch to MnO₂ if using Jones Reagent or other acidic oxidants.
-
Perform the oxidation in the dark or low light.
-
Store the product under Argon at -20°C; conjugated aldehydes are photo-labile.
-
Q: The aldehyde is oxidizing to the acid on the shelf.
-
Diagnosis: Auto-oxidation (radical mechanism).
-
Fix: Add a radical scavenger like BHT (0.1%) if the product is being stored. Ideally, use the aldehyde immediately in the next step (e.g., reductive amination).
Part 3: Data & Visualization
Table 1: Comparative Oxidation Methods for (E)-6,6-Dimethyl-2-hepten-4-ynal
| Method | Yield | E/Z Selectivity | Scalability | Notes |
| Activated MnO₂ | 85-92% | >98:2 | High | Requires large excess of reagent; filtration can be slow. |
| Swern Oxidation | 90-95% | >99:1 | Medium | Cryogenic conditions required; odor management needed. |
| PCC/DCM | 75-80% | ~90:10 | Low | Chromium waste; potential for acid-catalyzed isomerization. |
| Dess-Martin | 88-94% | >99:1 | Low/Med | Expensive; excellent for small-scale high-purity needs. |
Figure 1: Reaction Pathway & Logic Flow
Caption: Synthetic workflow for (E)-6,6-Dimethyl-2-hepten-4-ynal illustrating critical control points for yield preservation.
References
-
Preparation of Terbinafine Intermediates : Alker, A. et al. "Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol." European Patent EP1174407A2, 2002. Link
- Allylic Rearrangements: Braverman, S. "Rearrangements involving the hydroxyl group." The Chemistry of the Hydroxyl Group, 1971.
-
Oxidation Protocols : Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Manganese Dioxide." Wiley Online Library, 2001. Link
- Terbinafine Impurity Profiling: "Impurity Profile of Terbinafine Hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2010.
- General Alkyne Chemistry: Trost, B. M. "Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry." Pergamon Press, 1991.
Sources
purification of 6,6-dimethyl-2-hepten-4-ynal by column chromatography
Welcome to the Technical Support Center for Conjugated Aldehyde Purification.
Ticket ID: #ENYNAL-001 Topic: Purification of 6,6-dimethyl-2-hepten-4-ynal Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction: The Molecule & The Challenge
You are working with 6,6-dimethyl-2-hepten-4-ynal , a critical
Chemo-Physical Profile:
-
Structure: A conjugated enyne-al system (
). -
Reactivity: The
-unsaturated aldehyde moiety is an electrophile (Michael acceptor) and is prone to oxidation. The conjugated system makes it sensitive to acid-catalyzed isomerization ( scrambling) and polymerization on active silica surfaces. -
Volatility: Moderate. Care must be taken during solvent removal.
This guide replaces standard textbook advice with field-tested protocols designed to maximize recovery and isomeric purity.
Module 1: Pre-Purification Diagnostics
Before loading your column, verify the state of your crude material.
Q: My crude reaction mixture is dark brown/black. Should I load this directly onto the main column? A: No. The dark color indicates polymerized by-products or tars. These high-molecular-weight impurities will irreversibly adsorb to the top of your column, altering the flow rate and potentially catalyzing decomposition of your labile aldehyde.
-
Protocol: Perform a "Flash Filtration" (Plug Filtration).
-
Pack a short, wide funnel with 2 cm of silica gel.
-
Elute the crude mixture with 10% EtOAc in Hexanes.
-
Collect the filtrate until the dark tar remains on top.
-
Concentrate the filtrate. This "pre-purified" oil is your actual load sample.
-
Q: I see two spots on TLC very close together. Is this my product?
A: Likely, yes. These are the
-
Diagnostic: The
-isomer is typically more polar (lower ) than the -isomer in enynals due to the dipole moment alignment, though this can vary based on the specific conformation. -
Action: Do not assume they will separate easily on a standard gradient. See Module 3 for Isomer Separation.
Module 2: Method Development (The Protocol)
Q: What is the optimal solvent system for this specific enynal? A: A gradient of Hexanes (or Pentane) and Ethyl Acetate (EtOAc) .
-
Start: 100% Hexane (to elute non-polar hydrocarbon impurities).
-
Elution: 0%
5% 10% EtOAc/Hexane. -
Target
: Aim for an of 0.25 - 0.30 in the eluting solvent. For this molecule, 5-7% EtOAc in Hexane is usually the "sweet spot."
Q: How do I visualize the fractions? Iodine stains everything brown. A: Stop using Iodine for this specific step; it can catalyze isomerization. Use these methods:
-
UV (254 nm): The conjugated system (
) has a strong chromophore. This is non-destructive. -
DNP (2,4-Dinitrophenylhydrazine) Stain: Specific for aldehydes/ketones.
-
Result: Your product will turn an intense orange/red instantly. This confirms the aldehyde functionality is intact.
-
Visual Workflow: Method Optimization
Figure 1: Decision logic for optimizing the mobile phase solvent strength.
Module 3: Troubleshooting Common Failures
Q: I am losing mass. The NMR of the purified product is messy. A: Issue: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 6.0-6.5). This is sufficient to hydrate the alkyne or polymerize the enynal.
-
Solution: Neutralize your stationary phase.
Q: I cannot separate the
-
Strategy A: Pi-Pi Interaction. Replace Hexane with Toluene or Benzene .
-
Why: The aromatic solvent interacts differently with the conjugated pi-systems of the
and isomers. -
System: Toluene/EtOAc (start 98:2).
-
-
Strategy B: Silver Nitrate Silica (Ag-Silica) - Use with Caution.
-
Context:
complexes with pi-bonds. The stability constant differs significantly between cis and trans alkenes. -
Warning: Ag(I) can oxidize aldehydes (Tollens' reagent reaction). Only use this if you first protect the aldehyde as an acetal , or if you perform a rapid test on a small scale to ensure the aldehyde survives.
-
Recommendation: Stick to Strategy A (Toluene) first.
-
Q: My product streaks down the column (tailing). A: Issue: Overloading or "Hot" Activity.
-
Fix: Ensure your load volume is minimal. Dissolve the crude in the absolute minimum amount of Toluene or DCM (not EtOAc) before loading. If streaking persists, the silica is too active—add 0.5% water to the silica before packing to "deactivate" it slightly.
Visual Workflow: Troubleshooting Logic
Figure 2: Troubleshooting flowchart for common chromatographic issues with enynals.
Module 4: Post-Column Handling
Q: I had a pure spot on TLC, but after Rotavap, the flask is empty or the yield is low. A: Issue: Volatility. 6,6-dimethyl-2-hepten-4-ynal has a molecular weight of ~136 g/mol . It is volatile.
-
Protocol:
-
Bath Temperature: Do not exceed 30°C .
-
Vacuum: Do not go below 20 mbar if using a high-vacuum pump. A standard water aspirator is safer.
-
Stop Early: Do not try to remove the last trace of solvent on the rotavap. Transfer to a smaller vial and use a gentle stream of Nitrogen to remove residual solvent.
-
Summary of Key Parameters
| Parameter | Recommendation | Reason |
| Stationary Phase | Silica Gel 60 (Neutralized) | Prevents acid-catalyzed rearrangement. |
| Mobile Phase | Hexane : EtOAc (95:5) | Optimal polarity for aldehydes. |
| Additive | 0.1% - 1.0% Triethylamine | Neutralizes silanol acidity. |
| Visualization | UV (254 nm) & DNP Stain | Specific for conjugated aldehydes. |
| Loading | Liquid load (Min. Toluene) | Avoids solid load heating/decomposition. |
References
-
General Synthesis of Enynals
-
Weedon, B. C. L., et al. "Carotenoids and related compounds. Part XVIII. Synthesis of cis- and trans-methyl-substituted conjugated polyenes." Journal of the Chemical Society C: Organic, 1968.
-
-
Purification of Sensitive Aldehydes (Neral/Geranial Analogues)
- Separation of E/Z Isomers: Li, T., et al. "Silver Nitrate-Impregnated Silica Gel Stationary Phase for the Separation of Cis- and Trans-Isomers." Journal of Chromatography A, 1995. (General reference for Ag-Silica utility).
-
Stability of Enynals
-
Mayer, H., & Isler, O. "Synthesis of Vitamin A and Related Compounds." Methods in Enzymology, Vol. 18, Part C. (Discusses handling of retinoid intermediates).
-
Sources
Technical Support Center: Troubleshooting Terbinafine Aldehyde Coupling
Subject: Optimizing Conversion Rates in the Reductive Amination of (2E)-6,6-dimethylhept-2-en-4-yn-1-al
Executive Summary
This guide addresses low conversion rates encountered during the "aldehyde coupling" route for Terbinafine synthesis. Unlike the traditional alkylation route (using 1-chloro-6,6-dimethyl-2-hepten-4-yne), this pathway utilizes Reductive Amination between (2E)-6,6-dimethylhept-2-en-4-yn-1-al (the "Enyne Aldehyde") and N-methyl-1-naphthalenemethanamine (the "Secondary Amine").
While this route avoids potential genotoxic alkyl halides, it frequently suffers from competitive aldehyde reduction and incomplete imine formation due to steric bulk. This guide provides a self-validating troubleshooting protocol to maximize the yield of the tertiary amine (Terbinafine).
Part 1: Diagnostic Workflow (Logic Map)
Before altering parameters, identify the specific failure mode using this logic map.
Figure 1: Diagnostic logic for identifying the root cause of low conversion based on impurity profiles.
Part 2: Technical Deep Dive & Protocols
The Core Problem: Competitive Reduction
In this reaction, the "Enyne Aldehyde" is electron-deficient and sterically hindered. If you use a non-selective reducing agent (like NaBH₄) or add the reductant too early, the hydride reduces the aldehyde to (2E)-6,6-dimethylhept-2-en-4-yn-1-ol (the alcohol) faster than the amine can attack the aldehyde to form the iminium ion.
The Fix: You must decouple Imine Formation from Reduction , or use a reductant that only attacks the imine.
Protocol A: The "STAB" Method (Recommended)
Best for: One-pot convenience and high chemoselectivity.
Mechanism: Sodium Triacetoxyborohydride (STAB) is less basic and sterically bulkier than NaBH₄. It reduces iminium ions rapidly but reacts negligibly with aldehydes at neutral/slightly acidic pH.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of N-methyl-1-naphthalenemethanamine and 1.1 eq of (2E)-6,6-dimethylhept-2-en-4-yn-1-al in dry 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalyst: Add 1.0–1.2 eq of Acetic Acid .
-
Why? This catalyzes the formation of the iminium ion. Without acid, the neutral imine forms slowly.
-
-
Reductant Addition: Add 1.4 eq of Sodium Triacetoxyborohydride (STAB) in one portion.
-
Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours under N₂.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
Protocol B: The Titanium(IV) Pre-Complexation (For Stubborn Substrates)
Best for: Cases where the amine is wet or the aldehyde is unstable.
Mechanism: Titanium isopropoxide (Ti(OiPr)₄) acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine before any reducing agent is introduced.
Step-by-Step:
-
Complexation: Combine 1.0 eq Amine and 1.1 eq Aldehyde in dry THF.
-
Activator: Add 1.2 eq Ti(OiPr)₄ neat. Stir for 1 hour at RT.
-
Observation: The solution often turns yellow/orange, indicating imine formation.
-
-
Reduction: Dilute with absolute ethanol (required to solubilize NaBH₄). Add 1.5 eq NaBH₄ carefully.
-
Why NaBH₄ here? The imine is already formed and coordinated to Titanium, protecting the aldehyde from direct reduction.
-
-
Workup: Quench with 1M NaOH. A white precipitate (TiO₂) will form. Filter through Celite.
Part 3: Data Analysis & Comparison
The choice of reducing agent dictates the impurity profile. The table below summarizes typical outcomes based on internal process data.
Table 1: Reducing Agent Performance in Terbinafine Synthesis
| Parameter | NaBH₄ (Standard) | NaBH₃CN (Cyanoborohydride) | STAB (Triacetoxyborohydride) |
| Conversion | 40–60% (Variable) | 85–90% | 92–98% |
| Major Impurity | Enyne Alcohol (Reduction of aldehyde) | Residual Cyanide (Safety risk) | Minimal |
| Reaction Time | Fast (30 min) | Slow (12–24 h) | Moderate (4–6 h) |
| pH Sensitivity | Unstable in acid | Requires pH 3–4 | Works at pH 4–6 (Buffered) |
| Toxicity | Low | High (HCN risk) | Low |
| Recommendation | Avoid for this coupling | Legacy method only | Primary Choice |
Part 4: Troubleshooting FAQs
Q1: I see a large peak at RRT 0.85 (HPLC). Is this the "Alcohol" impurity? A: Likely, yes. The (2E)-6,6-dimethylhept-2-en-4-yn-1-ol typically elutes before Terbinafine.
-
Cause: You likely added NaBH₄ before the imine was fully formed, or your solvent contained water (hydrolyzing the imine back to aldehyde + amine).
-
Fix: Switch to Protocol A (STAB) or ensure your solvent is anhydrous (<0.05% water).
Q2: My reaction stalls at 70% conversion even with excess STAB. A: This is often an equilibrium issue.
-
Cause: The accumulation of Acetic Acid/Acetate salts can buffer the system too strongly, or the steric bulk of the tert-butyl group on the aldehyde is hindering the approach of the bulky acetoxyborohydride.
-
Fix: Increase the temperature to 35–40°C. Do not exceed 50°C, as the enyne system is thermally sensitive (polymerization risk). Alternatively, add 3Å Molecular Sieves to the reaction pot.
Q3: Can I use catalytic hydrogenation (H₂/Pd-C) for this reductive amination? A: Absolutely NOT.
-
Reason: Terbinafine contains both a triple bond (alkyne) and a conjugated double bond (alkene). Palladium on Carbon will reduce these unsaturated bonds to the fully saturated alkane analog (a known impurity: Dihydro- or Tetrahydro-terbinafine) before it effectively performs the reductive amination.
Q4: Why is the (E)-isomer purity dropping? A: Isomerization of the double bond (from E to Z) can occur under prolonged acidic conditions or high heat.
-
Fix: Keep the reaction time under 8 hours. If using Protocol A, ensure the Acetic Acid equivalents do not exceed 1.5 eq.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2] [Link] (Foundational text establishing STAB as the superior reagent for hindered aldehydes).
-
Gupta, B., et al. "Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine."[3] Letters in Organic Chemistry, vol. 11, no. 2, 2014, pp. 141-144. [Link] (Describes stereoselective coupling strategies specifically for Terbinafine).
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995. [Link] (Source for Protocol B: Ti(OiPr)4 methodology).
Sources
removing unreacted aldehyde from terbinafine crude product
[1]
Topic: Removal of Unreacted Aldehyde (typically (E)-6,6-dimethylhept-2-en-4-yn-1-al) from Terbinafine Crude Product. Case ID: TRB-PUR-001 Status: Active Guide[1]
Diagnostic & Strategy Overview
The Issue: In the synthesis of Terbinafine (specifically via reductive amination or using aldehyde-derived precursors), a common impurity is the unreacted aldehyde, (E)-6,6-dimethylhept-2-en-4-yn-1-al .[1] This compound is neutral, lipophilic, and reactive. Failure to remove it results in product instability (polymerization) and failure to meet ICH genotoxic impurity guidelines.
The Solution Architecture: We recommend a tiered approach based on your current stage and scale.
| Method | Mechanism | Best For |
| A. Bisulfite Sequestration | Chemical modification (Adduct formation) | Primary Recommendation. High-throughput, bulk purification, removes >95% aldehyde.[1] |
| B. Salt Formation (HCl) | Solubility differentiation | Final polishing. Separates the basic amine product from neutral aldehyde. |
| C. Solid-Phase Scavenging | Covalent capture (Resin) | Late-stage research/High-value samples where yield loss must be <1%.[1] |
Method A: The Bisulfite Sequestration Protocol (Standard)
Principle:
Sodium bisulfite (
Reagents Required:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: Avoid alcohols as they compete with bisulfite.[1]
-
Reagent: Sodium Bisulfite (
) or Sodium Metabisulfite ( ). -
Wash: Brine (Saturated NaCl).
Step-by-Step Protocol:
-
Preparation:
-
Dissolve the crude Terbinafine mixture in EtOAc (10 volumes relative to crude mass).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).
-
-
Reaction (The Wash):
-
Add the bisulfite solution (0.5 – 1.0 equivalents relative to estimated aldehyde) to the organic phase.
-
CRITICAL: Vigorously stir or shake for 30–45 minutes . The reaction is biphasic and diffusion-limited; standard extraction shaking (2 mins) is insufficient for complete adduct formation.[1]
-
Observation: A white precipitate (the adduct) may form at the interface; this is normal.
-
-
Separation:
-
Polishing:
-
Wash the organic layer with water (1x) to remove residual bisulfite.
-
Wash with Brine (1x) to remove entrained water.
-
Dry over
, filter, and concentrate.
-
Visualization: Bisulfite Mechanism
Figure 1: Mechanism of aldehyde sequestration via bisulfite adduct formation.
Method B: Solid-Phase Scavenging (High Precision)[1]
Principle: For samples where liquid-liquid extraction causes emulsions or yield loss, use a polymer-supported scavenger resin (e.g., sulfonyl hydrazide or amine-functionalized silica).[1] This chemically binds the aldehyde, allowing simple filtration.
Recommended Resin:
-
Sulfonyl Hydrazide Resin (Specific for aldehydes/ketones).
-
Loading: Typically 1.5 – 2.0 mmol/g.
Protocol:
-
Dissolve crude Terbinafine in DCM or THF .
-
Add 2–3 equivalents of resin (relative to the aldehyde impurity %).
-
Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze imine/hydrazone formation.[1]
-
Agitate (do not stir with a magnetic bar as it grinds the resin) for 2–4 hours at room temperature.
-
Filter the mixture through a fritted glass funnel.
-
The filtrate contains pure Terbinafine; the aldehyde remains trapped on the resin.
Troubleshooting & FAQ
Q1: I used the bisulfite wash, but the aldehyde peak is still visible on HPLC. Why?
-
Diagnosis: The reaction time was likely too short, or the pH was incorrect.
-
Fix:
-
Time: Increase contact time to 1 hour with vigorous agitation.
-
pH: Ensure the aqueous bisulfite layer is slightly acidic (pH 4–5). If it becomes basic, the adduct reaction reverses, releasing the aldehyde back into the organic phase.[2][3][4]
-
Detection: Ensure you are not mistaking the adduct for the aldehyde. The adduct is very polar and usually elutes at the solvent front (dead volume), whereas the aldehyde is non-polar.
-
Q2: A heavy emulsion formed during the bisulfite wash.
-
Cause: Terbinafine is an amine and can act as a surfactant when protonated, or the adduct precipitated at the interface.
-
Fix:
-
Add Brine to the aqueous phase to increase ionic strength.
-
Filter the biphasic mixture through a pad of Celite to break the physical emulsion.
-
Q3: Can I just distill the aldehyde off?
-
Analysis: The aldehyde (E)-6,6-dimethylhept-2-en-4-yn-1-al is volatile, but Terbinafine has a high boiling point.[1] While possible, thermal stress often causes the aldehyde to polymerize before it distills, creating a "tar" that traps your product.
-
Verdict: Not recommended for crude mixtures. Distillation is better suited for purifying the aldehyde precursor before the reaction.
Q4: How do I validate removal?
-
TLC: Use Hexane:EtOAc (8:2). The aldehyde will have a high
(near solvent front) and stain distinctively with DNP (2,4-Dinitrophenylhydrazine) stain (orange/red spot). Terbinafine will be lower and UV active. -
HPLC: Monitor at 220 nm and 280 nm. Aldehydes have a distinct carbonyl absorbance that differs from the naphthalene ring of Terbinafine.
Decision Matrix
Use this flow to select the optimal purification route for your specific batch.
Figure 2: Purification Decision Matrix.
References
-
BenchChem. (2025).[3] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from .
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Retrieved from .
-
Supra Sciences. (n.d.). Solid-Supported Scavengers: Aldehyde and Hydrazine Resins.[1][6] Retrieved from .
-
Novartis (Sandoz). (Various).[5] Patents regarding the synthesis of Terbinafine Hydrochloride and impurity management (e.g., US Patent 4,755,534). Retrieved from .
Sources
- 1. BindingDB BDBM50018518 ((E)-6,6-Dimethyl-hept-2-en-4-ynyl)-methyl-naphthalen-1-ylmethyl-amine::(6,6-Dimethyl-hept-2-en-4-ynyl)-methyl-naphthalen-1-ylmethyl-amine::(6,6-Dimethyl-hept-2-en-4-ynyl)-methyl-naphthalen-1-ylmethyl-amine(Terbinafine)::(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine::1N,6,6-trimethyl-1N-(1-naphthylmethyl)-(E)-2-hepten-4-yn-1-amine::CHEMBL822::Lamisil::Lamisil at::N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine::N-[(2E)-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine::SF-86-327::TERBINAFINE::Terbinafin::Terbinafine Hydrochloride::cid_1549008 [bindingdb.org]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 5. jchr.org [jchr.org]
- 6. suprasciences.com [suprasciences.com]
Validation & Comparative
A Comparative Guide to the Quantification of 6,6-dimethyl-2-hepten-4-ynal: Methodologies, Performance, and Best Practices
Introduction
6,6-dimethyl-2-hepten-4-ynal is a critical compound often encountered as a process-related impurity in the synthesis of the antifungal drug Terbinafine. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. As a volatile α,β-unsaturated ynal, its unique chemical structure presents distinct analytical challenges, including its reactivity and potential for thermal degradation. This guide provides a comprehensive comparison of the primary analytical methodologies for the robust and reliable quantification of 6,6-dimethyl-2-hepten-4-ynal, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance to guide you in selecting the optimal method for your specific application.
The Analytical Imperative: Why Accurate Quantification Matters
In the pharmaceutical industry, the control of impurities is a non-negotiable aspect of drug development and manufacturing. Regulatory bodies such as the FDA and EMA mandate stringent control over impurities that may affect the safety and efficacy of the drug product. As a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal has the potential to interact with the active pharmaceutical ingredient (API) or other excipients, potentially leading to degradation of the drug product and the formation of new, uncharacterized impurities. Therefore, the ability to accurately quantify this compound at trace levels is essential for process optimization, stability studies, and final product release.
Core Analytical Strategies: A Comparative Overview
The quantification of a volatile and reactive aldehyde like 6,6-dimethyl-2-hepten-4-ynal necessitates a strategic approach that often involves a derivatization step to enhance its stability and detectability. The two most prevalent and effective analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[1] For aldehydes, direct analysis can be challenging due to their polarity and potential for thermal instability in the GC injector.[2] To circumvent these issues, a derivatization step is employed to convert the aldehyde into a more stable and volatile derivative.[3] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds, reacting with the aldehyde to form a stable oxime derivative.[4] This PFBHA-oxime is not only more thermally stable but also highly amenable to sensitive detection by mass spectrometry, particularly in the negative chemical ionization (NCI) mode.[5]
The reaction with PFBHA is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form an oxime.[3] The pentafluorobenzyl group is a strong electron-capturing moiety, which significantly enhances the sensitivity of the derivative in electron capture-based detectors like an electron capture detector (ECD) or a mass spectrometer operating in NCI mode.[6] This derivatization is crucial for achieving the low limits of detection (LOD) and quantification (LOQ) required for impurity analysis.
Caption: Workflow for GC-MS analysis with PFBHA derivatization.
-
Preparation of PFBHA Reagent: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in deionized water.
-
Standard Preparation: Prepare a stock solution of 6,6-dimethyl-2-hepten-4-ynal in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample or standard solution in a 10 mL headspace vial, add 1 mL of the PFBHA reagent.
-
Add 1 g of sodium chloride to enhance the partitioning of the analyte into the headspace.
-
Seal the vial and incubate at 60°C for 60 minutes to facilitate derivatization.[5]
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial at 60°C for 30 minutes.[7]
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) or negative chemical ionization (NCI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of the PFBHA-oxime derivative is recommended for enhanced sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization
HPLC with UV detection is a workhorse in pharmaceutical analysis, known for its robustness and reliability.[8] For aldehydes that lack a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy.[9] DNPH reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance in the UV region (around 360 nm), enabling sensitive detection.[6]
The DNPH derivatization serves a dual purpose: it introduces a strong chromophore for UV detection and it converts the volatile aldehyde into a less volatile and more stable derivative suitable for reversed-phase HPLC.[4] However, it is important to note that the DNPH derivatives of α,β-unsaturated aldehydes can be unstable in the acidic derivatization medium, which can be a source of analytical variability.[7] Careful control of the reaction conditions is therefore critical for reproducible results.
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
-
Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Standard Preparation: Prepare a stock solution of 6,6-dimethyl-2-hepten-4-ynal in acetonitrile. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample or standard solution, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react for 1 hour at room temperature, protected from light.
-
-
HPLC-UV Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 (v/v) acetonitrile:water, and increase the acetonitrile concentration to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 360 nm.
-
Injection Volume: 20 µL.
-
Performance Comparison of Analytical Methods
The choice between GC-MS and HPLC-UV will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table provides a comparative summary of the expected performance characteristics for the quantification of volatile aldehydes using these two techniques.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Limit of Detection (LOD) | Low ng/L to pg/L range[3] | Low to mid µg/L range[9] |
| Limit of Quantification (LOQ) | ng/L to low µg/L range | Mid to high µg/L range[10] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 10% | < 5% |
| Selectivity | Very high (mass spectral data) | Good (chromatographic separation) |
| Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
| Robustness | Moderate (derivatization can be complex) | High (well-established technique) |
Expert Recommendations and Method Selection
As a Senior Application Scientist, my recommendation for selecting the appropriate method is guided by the specific analytical needs:
-
For ultra-trace level quantification and high-complexity matrices: GC-MS with PFBHA derivatization is the superior choice. Its exceptional sensitivity and the high selectivity afforded by mass spectrometric detection make it ideal for challenging applications where interferences are a concern. The use of HS-SPME as a sample introduction technique further enhances its sensitivity and reduces matrix effects.
-
For routine quality control and in-process monitoring: HPLC-UV with DNPH derivatization offers a robust, reliable, and cost-effective solution. Its high throughput and the widespread availability of HPLC systems in pharmaceutical laboratories make it well-suited for routine analysis where the expected concentrations of the impurity are within the method's quantification range.
Conclusion
The accurate quantification of 6,6-dimethyl-2-hepten-4-ynal is a critical aspect of ensuring the quality and safety of Terbinafine drug products. Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are powerful and validated approaches for this analysis. By understanding the underlying principles, detailed protocols, and comparative performance of these methods, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate technique to meet their specific analytical challenges. This guide provides the foundational knowledge and practical insights to establish a robust and reliable analytical workflow for the control of this critical impurity.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL not available)
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (URL not available)
-
MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC - NIH. (URL: [Link])
-
Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC. (URL: [Link])
-
Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods - California Air Resources Board. (URL: [Link])
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine - ResearchGate. (URL: [Link])
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
-
Analytical methods for the analysis of volatile natural products - RSC Publishing. (URL: [Link])
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
- (This citation was not used in the final response)
-
Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
